molecular formula C8H9N5 B1347353 3-(5-methyl-1H-tetrazol-1-yl)aniline CAS No. 500701-24-6

3-(5-methyl-1H-tetrazol-1-yl)aniline

Cat. No. B1347353
M. Wt: 175.19 g/mol
InChI Key: LRZJCDOGEFFSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-methyl-1H-tetrazol-1-yl)aniline, also known as Methyl-5-Tetrazole Aniline, is a heterocyclic organic compound commonly used in the synthesis of organic compounds. It is an important intermediate in the synthesis of organic compounds and has a wide range of applications in the scientific research field. It is an important building block for the synthesis of many organic compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Chemical Fixation of CO2

  • Synthesis of Functionalized Azoles : The compound's relevance in the chemical fixation of CO2 with aniline derivatives highlights a novel pathway for synthesizing benzene-fused azole compounds. This process provides access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource, indicating a promising avenue for the synthesis of important natural and biologically active azole derivatives using carbon dioxide as a C1 feedstock in organic synthesis (Vessally et al., 2017).

Energetic Materials Research

  • Development of Energetic Metal Complexes : Investigations into 5-substituted tetrazole energetic metal complexes (TEMCs) have revealed the synthesis processes and research trends of TEMCs. These studies suggest potential routes to meet specific requirements by altering central metal ions or outside cations, which could significantly advance the development of novel energetic materials (Li Yin-chuan, 2011).

Advances in Organic Synthesis

  • Synthesis of Methylene-bis(benzotriazole) : Research on the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a versatile intermediate in the preparation of metal passivators and light-sensitive materials, underscores the application of 3-(5-methyl-1H-tetrazol-1-yl)aniline derivatives in developing efficient, environmentally benign, and easy-to-work-up processes (Gu et al., 2009).

Exploring Cyclocondensations and Biological Properties

  • 2-(Azolyl)anilines Synthesis and Applications : The compound plays a role as an effective 1,5-nucleophile in cyclocondensation reactions. The synthesis of 2-(azolyl)anilines, their cyclocondensations, and biological properties have been comprehensively reviewed, indicating their potential in developing novel compounds with significant biological activities (Antypenko et al., 2017).

Genotoxic and Pharmacological Implications

  • Studies on Aniline and its Metabolites : While not directly related to 3-(5-methyl-1H-tetrazol-1-yl)aniline, research on aniline and its metabolites provides valuable insights into the potential health impacts and pharmacological implications of related compounds. This includes genotoxic activities, environmental fate, and therapeutic applications, suggesting the importance of comprehensive toxicity and pharmacological evaluations for chemicals within this class (Bomhard & Herbold, 2005).

properties

IUPAC Name

3-(5-methyltetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-3-7(9)5-8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZJCDOGEFFSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291304
Record name 3-(5-methyl-1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-1H-tetrazol-1-yl)aniline

CAS RN

500701-24-6
Record name 3-(5-methyl-1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-methyl-1H-tetrazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(5-methyl-1H-tetrazol-1-yl)aniline
Reactant of Route 3
3-(5-methyl-1H-tetrazol-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
3-(5-methyl-1H-tetrazol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
3-(5-methyl-1H-tetrazol-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
3-(5-methyl-1H-tetrazol-1-yl)aniline

Citations

For This Compound
3
Citations
N Pokhodylo, R Martyak, M Тupychak, K Pitkovych… - Chemistry - science.lpnu.ua
1 A convenient two-step method for the synthesis of novel 1, 3-benzoxathiol-2-ones and naphtho [2, 1-d][1, 3] oxathiol-2-ones bearing (1H-tetrazol-1-yl) phenyl motif was developed. As …
Number of citations: 3 science.lpnu.ua
S Kunikawa, A Tanaka, K Mukoyoshi… - Bioorganic & Medicinal …, 2015 - Elsevier
Protein kinase C theta (PKCθ) plays a critical role in T cell signaling and has therapeutic potential for T cell-mediated diseases such as transplant rejection and rheumatoid arthritis. Here…
Number of citations: 9 www.sciencedirect.com
國川茂輝 - 2019 - catalog.lib.kyushu-u.ac.jp
第二節 2, 6-ジアミノ-3-カルバモイル-5-シアノピラジン誘導体・2, 4-ジアミノ-5-シアノピリジン誘導体及び 2, 4-ジアミノ-5-シアノピリミジン誘導体の合成第三節 PKCθ 阻害活性評価 …
Number of citations: 7 catalog.lib.kyushu-u.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.